molecular formula C6H8O3S B1514561 2H-Thiopyran-5-carboxylicacid, 3,4-dihydro-, 1-oxide CAS No. 98136-05-1

2H-Thiopyran-5-carboxylicacid, 3,4-dihydro-, 1-oxide

Cat. No.: B1514561
CAS No.: 98136-05-1
M. Wt: 160.19 g/mol
InChI Key: LCZRJEBLZAGQDW-UHFFFAOYSA-N
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Description

2H-Thiopyran-5-carboxylicacid, 3,4-dihydro-, 1-oxide: is a fascinating chemical compound with immense potential in scientific research. Its unique properties offer exciting opportunities for diverse applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through various synthetic routes, including the oxidation of 3,4-dihydro-2H-thiopyran-5-carboxylic acid. The reaction conditions typically involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled temperature and pH conditions.

Industrial Production Methods

In an industrial setting, the compound is produced through large-scale chemical reactions using optimized reaction conditions to ensure high yield and purity. The process involves the use of specialized reactors and purification techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2H-Thiopyran-5-carboxylicacid, 3,4-dihydro-, 1-oxide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the compound.

Scientific Research Applications

2H-Thiopyran-5-carboxylicacid, 3,4-dihydro-, 1-oxide has a wide range of applications in scientific research:

  • Chemistry: : It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : The compound is utilized in studying biological processes and as a potential inhibitor in biochemical assays.

  • Medicine: : It has shown potential as a therapeutic agent in drug discovery and development.

  • Industry: : The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2H-Thiopyran-5-carboxylicacid, 3,4-dihydro-, 1-oxide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological and therapeutic effects.

Comparison with Similar Compounds

2H-Thiopyran-5-carboxylicacid, 3,4-dihydro-, 1-oxide is unique compared to other similar compounds due to its specific structural features and reactivity. Some similar compounds include:

  • Thiopyran-5-carboxylic acid

  • 3,4-Dihydro-2H-thiopyran-5-carboxylic acid

  • 2H-Thiopyran-5-carboxylic acid

These compounds share similarities in their core structure but differ in their functional groups and reactivity, highlighting the uniqueness of this compound.

Properties

IUPAC Name

1-oxo-3,4-dihydro-2H-thiopyran-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3S/c7-6(8)5-2-1-3-10(9)4-5/h4H,1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZRJEBLZAGQDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CS(=O)C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80849353
Record name 1-Oxo-1,4,5,6-tetrahydro-1lambda~4~-thiopyran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80849353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98136-05-1
Record name 1-Oxo-1,4,5,6-tetrahydro-1lambda~4~-thiopyran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80849353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-oxo-3,4-dihydro-2H-1lambda4-thiopyran-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-Thiopyran-5-carboxylicacid, 3,4-dihydro-, 1-oxide
Reactant of Route 2
2H-Thiopyran-5-carboxylicacid, 3,4-dihydro-, 1-oxide
Reactant of Route 3
2H-Thiopyran-5-carboxylicacid, 3,4-dihydro-, 1-oxide
Reactant of Route 4
2H-Thiopyran-5-carboxylicacid, 3,4-dihydro-, 1-oxide
Reactant of Route 5
2H-Thiopyran-5-carboxylicacid, 3,4-dihydro-, 1-oxide
Reactant of Route 6
2H-Thiopyran-5-carboxylicacid, 3,4-dihydro-, 1-oxide

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